Bilobol

Description

Bilobol has been reported in Ardisia brevicaulis, Ardisia gigantifolia, and other organisms with data available.

structure given in first source; RN given refers to (Z)-isomer; RN for cpd without isomeric designation not avail 6/90

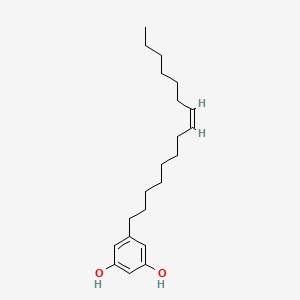

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(Z)-pentadec-8-enyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h7-8,16-18,22-23H,2-6,9-15H2,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGAUFMQYWZJAB-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872874 | |

| Record name | 5-(8Z-Pentadecenyl)resorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22910-86-7 | |

| Record name | Bilobol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22910-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(8Z-Pentadecenyl)resorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bilobol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSK9KWM3T6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bilobol in Ginkgo biloba: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bilobol, a prominent alkylresorcinol found in Ginkgo biloba, has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, chemical nature, and biosynthetic origins of this compound. It details the experimental protocols for its isolation and characterization and presents quantitative data on its distribution within the plant. Furthermore, this guide elucidates the molecular signaling pathways modulated by this compound, offering insights into its mechanism of action. The information is structured to serve as a valuable resource for researchers and professionals in drug development and natural product chemistry.

Introduction: The Discovery and Chemical Identity of this compound

This compound, chemically known as (Z)-5-(pentadec-8-en-1-yl)benzene-1,3-diol, is a naturally occurring alkylresorcinol found predominantly in the fruit pulp (sarcotesta) of Ginkgo biloba[1][2]. Its discovery dates back to the early 20th century, with initial isolation and structural elucidation efforts paving the way for a deeper understanding of its chemical properties and biological significance. Structurally, this compound consists of a resorcinol (1,3-dihydroxybenzene) ring substituted with a C15 unsaturated alkyl chain, rendering it lipophilic. This amphipathic nature is crucial for its interaction with biological membranes and cellular targets.

Quantitative Distribution of this compound and Related Alkylphenols in Ginkgo biloba

The concentration of this compound and related alkylphenols, such as ginkgolic acids, varies significantly across different tissues of the Ginkgo biloba tree and is also influenced by seasonal changes. The sarcotesta of the ginkgo fruit is the primary site of this compound accumulation. Quantitative data from various studies are summarized below.

| Plant Part | Compound | Concentration | Analytical Method | Reference |

| Sarcotesta | Ginkgolic Acids | 5.46% | HPLC | [3] |

| Leaves | Total Flavonoids | Peak in August (5.87 ± 0.18 mg GAE g⁻¹ dw) | HPLC | [4] |

| Leaves | Total Polyphenols | Increase from May to November (15.15 to 45.18 mg GAE g⁻¹ dw) | Spectrophotometry | [4] |

| Leaves | Total Biflavonoids | Increase from May to November (1448.97 to 6071.67 µg g⁻¹ dw) | HPLC | [5] |

| Seeds (Kernel) | Terpenoid Backbone Biosynthesis Unigenes | 66 identified | Transcriptome Sequencing | [6][7] |

Experimental Protocols

Isolation of this compound from Ginkgo biloba Sarcotesta

A common method for the isolation of this compound involves solvent extraction followed by chromatographic purification[2][8].

Protocol:

-

Extraction: The fresh sarcotesta of Ginkgo biloba is exhaustively extracted with methanol (MeOH). The resulting extract is then filtered and concentrated under reduced pressure.

-

Partitioning: The concentrated MeOH extract is partitioned between n-hexane and water to separate compounds based on polarity. The n-hexane fraction, containing the lipophilic this compound, is collected.

-

Chromatographic Purification: The n-hexane extract is subjected to semi-preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase C18 column.

-

Mobile Phase: A gradient of methanol and water, often with a small percentage of formic acid to improve peak shape. A typical gradient might be from 90% methanol in water to 100% methanol.

-

Detection: UV detection at 280 nm is commonly used to monitor the elution of phenolic compounds like this compound.

-

-

Identification: The purified fraction corresponding to this compound is collected and its identity is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[8][9].

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in CD₃OD): Characteristic signals for the aromatic protons of the resorcinol ring are observed around δ 6.1-6.2 ppm. The olefinic protons of the unsaturated alkyl chain typically appear around δ 5.3 ppm. Aliphatic protons of the alkyl chain resonate in the upfield region (δ 0.9-2.5 ppm)[9].

-

¹³C NMR (in CD₃OD): The carbon signals of the resorcinol ring appear in the aromatic region (δ 100-160 ppm). The olefinic carbons are observed around δ 130 ppm, and the aliphatic carbons resonate at lower chemical shifts[9].

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition (C₂₁H₃₄O₂)[9].

Biosynthesis of this compound: A Polyketide Pathway

The biosynthesis of this compound in Ginkgo biloba, like other alkylresorcinols, is believed to follow a type III polyketide synthase (PKS) pathway. This pathway utilizes fatty acid precursors as starter units and malonyl-CoA as an extender unit.

Proposed Biosynthetic Pathway of this compound:

Transcriptome analyses of Ginkgo biloba have identified several candidate genes that may be involved in this pathway, including acyl-activating enzymes (AAEs), which activate fatty acids to their CoA esters, and various polyketide synthases[10]. The initial step involves the activation of a fatty acid, likely oleic acid, to its corresponding acyl-CoA. This starter unit then undergoes successive condensations with three molecules of malonyl-CoA, catalyzed by a type III PKS. The resulting poly-β-keto intermediate undergoes intramolecular cyclization and aromatization to form an alkylresorcinolic acid. A final decarboxylation step yields this compound. While this pathway is widely accepted, the specific enzymes catalyzing each step in Ginkgo biloba have yet to be fully characterized experimentally.

Molecular Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. These interactions are central to its observed anti-inflammatory, anti-cancer, and neuroprotective properties.

Inhibition of the RhoA/ROCK Signaling Pathway

This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in hepatocellular carcinoma cells by downregulating the RhoA/ROCK signaling pathway. This pathway is critically involved in cell migration, proliferation, and inflammation.

By inhibiting the expression and nuclear translocation of RhoA, this compound effectively dampens the downstream signaling cascade, leading to a reduction in inflammatory cytokine production and suppression of cancer cell progression[11].

Induction of Apoptosis via Caspase Activation

In various cancer cell lines, this compound has been demonstrated to induce apoptosis, or programmed cell death, through the activation of caspase cascades.

Studies have shown that this compound treatment leads to the cleavage and activation of both initiator caspase-8 and effector caspase-3[8]. This suggests that this compound may trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis.

Modulation of PI3K/Akt and MAPK Signaling Pathways

While direct studies on this compound are emerging, research on Ginkgo biloba extracts containing this compound suggests a modulatory role on the PI3K/Akt and MAPK signaling pathways. These pathways are crucial regulators of cell survival, proliferation, and differentiation. Ginkgo biloba extracts have been shown to regulate the PI3K/Akt pathway, which could contribute to its neuroprotective effects[12][13][14]. Furthermore, components of the extract have been found to influence MAPK signaling, which is often dysregulated in cancer[1][15][16][17]. The precise contribution of this compound to these effects is an active area of investigation.

Conclusion and Future Directions

This compound, a key bioactive compound in Ginkgo biloba, presents a compelling profile for further investigation in drug development. Its defined chemical structure, established isolation protocols, and emerging understanding of its biosynthetic pathway provide a solid foundation for future research. The elucidation of its inhibitory effects on the RhoA/ROCK pathway and its pro-apoptotic activity through caspase activation highlights its therapeutic potential.

Future research should focus on several key areas:

-

Quantitative Analysis: Comprehensive quantitative studies are needed to map the distribution of this compound across all tissues of Ginkgo biloba and to understand its accumulation dynamics throughout the plant's life cycle.

-

Biosynthesis: The definitive identification and characterization of the specific enzymes and genes involved in the this compound biosynthetic pathway in Ginkgo biloba will be crucial for potential biotechnological production.

-

Mechanism of Action: Further in-depth studies are required to fully unravel the complex interplay of this compound with various signaling pathways, including PI3K/Akt and MAPK, to better understand its pleiotropic effects.

-

Pharmacokinetics and Safety: Rigorous preclinical and clinical studies are necessary to evaluate the pharmacokinetic profile, bioavailability, and safety of purified this compound for potential therapeutic applications.

This technical guide provides a current and comprehensive understanding of this compound, offering a valuable resource to guide and stimulate further research into this promising natural product.

References

- 1. Ginkgo biloba extract enhances chemotherapy sensitivity and reverses chemoresistance through suppression of the KSR1-mediated ERK1/2 pathway in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Seasonal Variation of Polyphenols and Pigments in Ginkgo (Ginkgo biloba L.) Leaves: Focus on 3',8″-Biflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Transcriptome analysis of Ginkgo biloba kernels [frontiersin.org]

- 7. Transcriptome analysis of Ginkgo biloba kernels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. scielo.br [scielo.br]

- 10. Novel mechanisms for the synthesis of important secondary metabolites in Ginkgo biloba seed revealed by multi-omics data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound inhibits the lipopolysaccharide-induced expression and distribution of RhoA in HepG2 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.greenmedinfo.com [cdn.greenmedinfo.com]

- 13. Ginkgo biloba extract alleviates CCl4-induced acute liver injury by regulating PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ginkgo biloba exocarp extracts induces apoptosis in Lewis lung cancer cells involving MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ginkgo Biloba Extract Kaempferol Inhibits Cell Proliferation and Induces Apoptosis in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of Bilobol from Ginkgo biloba fruits

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilobol, a naturally occurring alkylphenol found in the fruit pulp of Gigi biloba, has garnered significant interest within the scientific community for its diverse biological activities. As a member of the resorcinolic lipids, its unique chemical structure contributes to a range of pharmacological effects, including potent anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its molecular mechanisms, quantitative data from key experimental studies, and detailed protocols for its extraction, purification, and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Physicochemical Properties of this compound

-

Chemical Name: 5-[(8Z)-pentadec-8-enyl]benzene-1,3-diol

-

Molecular Formula: C₂₁H₃₄O₂

-

Molecular Weight: 318.5 g/mol

-

Appearance: Yellow oil[1]

-

Chemical Class: Alkylresorcinol[2]

Extraction and Purification of this compound

A detailed protocol for the isolation and purification of this compound from the sarcotesta (fruit pulp) of Ginkgo biloba is outlined below. This method employs a combination of solvent extraction and high-performance liquid chromatography (HPLC) to yield high-purity this compound.

Experimental Protocol: Extraction and HPLC Purification

-

Extraction:

-

The ripe, fleshy seed coat of G. biloba (250 g) is exhaustively extracted three times with 2 L of methanol (MeOH).[1]

-

The filtered MeOH fractions are combined and concentrated under reduced pressure to obtain a crude extract.[1]

-

The resulting MeOH extract is partitioned between n-hexane (400 mL) and water (300 mL).[1]

-

The n-hexane layer, containing this compound and other nonpolar compounds, is collected and concentrated to yield an n-hexane extract.[1]

-

-

HPLC Purification:

-

The n-hexane extract is subjected to semi-preparative HPLC for the isolation of this compound.[1]

-

Column: A reverse-phase C18 column (e.g., Atlantis™) is recommended.[1]

-

Mobile Phase: A linear gradient is employed, starting with 90% methanol in water (containing 0.1% formic acid) and increasing to 100% methanol over 70 minutes.[1]

-

Flow Rate: A flow rate of 4.0 mL/min is maintained.[1]

-

Detection: The eluent is monitored at a wavelength of 280 nm.[1]

-

Fraction Collection: Fractions corresponding to the this compound peak (retention time approximately 12.19 minutes) are collected.[1]

-

The collected fractions are concentrated to yield purified this compound as a yellow oil.[1]

-

Anticancer Activity of this compound

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through the activation of the caspase cascade.

Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against several human cancer cell lines, with IC50 values summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |

| CT26 | Colon Carcinoma | >50 (suppresses >50% viability at 100 µg/mL) | >157 | [2] |

| 293 | Embryonic Kidney | Most sensitive among tested | - | [2] |

| B16F10 | Melanoma | - | - | [2] |

| BJAB | Burkitt's Lymphoma | - | - | [2] |

| HCT116 | Colon Carcinoma | Significant cytotoxicity at 15.0 - 50 µg/mL | - | [2][3] |

Induction of Apoptosis

This compound induces apoptosis in cancer cells, a key mechanism for its anticancer activity. This is evidenced by the activation of initiator and effector caspases.

-

Cell Seeding:

-

Treatment:

-

Cells are treated with various concentrations of this compound (e.g., 3.125, 6.25, 12.5, 25, 50, and 100 µg/mL) for 24 hours.[2]

-

-

XTT Assay:

-

Data Acquisition:

-

Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.[5]

-

A reference wavelength of 630-690 nm can be used to subtract background absorbance.

-

Cell viability is calculated as a percentage of the untreated control.

-

-

Cell Lysis:

-

Protein Quantification:

-

The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Electrotransfer:

-

Immunoblotting:

-

The membrane is blocked with 5% skim milk in Tris-buffered saline with Tween 20 (TBST).[2]

-

The membrane is incubated with primary antibodies specific for cleaved caspase-3 and cleaved caspase-8 overnight at 4°C.[2][6]

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2]

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit.[2]

-

Anti-inflammatory Activity of this compound

This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A notable mechanism is the inhibition of the RhoA/ROCK signaling pathway, which leads to the suppression of pro-inflammatory cytokine production.

Inhibition of Pro-inflammatory Cytokines

This compound has been shown to suppress the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interleukin-8 (IL-8), in HepG2 human hepatocellular carcinoma cells.[7]

| Cytokine | Cell Line | Treatment | Effect | Reference |

| IL-6 | HepG2 | 1 µg/mL LPS + 15 µg/mL this compound (12h) | Significant suppression of LPS-induced release | [7] |

| IL-8 | HepG2 | 1 µg/mL LPS + 15 µg/mL this compound (12h) | Significant suppression of LPS-induced release | [7] |

Inhibition of the RhoA/ROCK Signaling Pathway

The anti-inflammatory effects of this compound are, in part, mediated by its ability to inhibit the RhoA/ROCK signaling pathway. In LPS-stimulated HepG2 cells, this compound reduces the expression of RhoA and its downstream effector, ROCK2.[7] This inhibition prevents the nuclear translocation of RhoA, a process associated with inflammatory responses and cancer progression.[7]

-

Cell Culture and Treatment:

-

HepG2 cells are treated with 1 µg/mL LPS in the presence or absence of 15 µg/mL this compound for 12 hours.[7]

-

The cell culture supernatants are collected.

-

-

ELISA:

-

The concentrations of IL-6 and IL-8 in the supernatants are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

-

-

Cell Lysis and Protein Quantification:

-

HepG2 cells are treated as described above.

-

Whole-cell extracts are prepared, and protein concentrations are determined.

-

-

Immunoprecipitation and Western Blotting:

-

Whole-cell extracts are immunoprecipitated.

-

The expression levels of RhoA and ROCK2 are detected by Western blotting using specific antibodies.[7]

-

GAPDH is used as a loading control.

-

Conclusion

This compound, a prominent alkylphenol from Ginkgo biloba fruits, demonstrates significant potential as a therapeutic agent due to its marked anticancer and anti-inflammatory activities. Its ability to induce apoptosis in cancer cells through caspase activation and to suppress inflammation by inhibiting the RhoA/ROCK signaling pathway highlights its multifaceted pharmacological profile. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research into the therapeutic applications of this compound. Future studies should focus on elucidating the complete spectrum of its molecular targets, its in vivo efficacy and safety profiles, and the potential for synergistic effects with existing therapeutic agents. The continued investigation of this compound holds promise for the development of novel and effective treatments for cancer and inflammatory diseases.

References

- 1. Structure, synthesis, biosynthesis, and activity of the characteristic compounds from Ginkgo biloba L. - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. scielo.br [scielo.br]

- 3. Effects of this compound from the fruit pulp of ginkgo biloba on cell viability [inis.iaea.org]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

- 6. media.cellsignal.com [media.cellsignal.com]

- 7. This compound inhibits the lipopolysaccharide-induced expression and distribution of RhoA in HepG2 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Bilobol's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bilobol, a natural alkylresorcinol found in the fruit pulp of Ginkgo biloba, has demonstrated significant cytotoxic and pro-apoptotic activities against a variety of cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anticancer effects. Key findings indicate that this compound induces apoptosis through both intrinsic and extrinsic pathways, characterized by the activation of caspase-8 and caspase-3. Furthermore, this compound has been shown to inhibit the RhoA/ROCK signaling pathway, which is critically involved in cancer cell proliferation, migration, and metastasis. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways to facilitate further research and drug development efforts.

Cytotoxic Activity of this compound

This compound exhibits dose-dependent cytotoxic effects on a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary across different cell types, indicating a degree of selectivity in its anticancer activity.

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Citation(s) |

| CT26 | Colon Carcinoma | >50 (at 100 µg/mL, viability is <50%) | >157 | [1] |

| 293 | Embryonic Kidney | ~25 | ~78.5 | [1] |

| B16F10 | Melanoma | ~50 | ~157 | [1] |

| BJAB | Burkitt's Lymphoma | ~50 | ~157 | [1] |

| HCT116 | Colon Carcinoma | ~50 | ~157 | [1][2] |

| MDA-MB-231 | Breast Cancer | 236 | 742 | [3] |

| SkBr3 | Breast Cancer | 258 | 811 | [3] |

| Hs578T | Breast Cancer | 265 | 833 | [3] |

| MCF-7 | Breast Cancer | 161 | 506 | [3] |

| Evsa-T | Breast Cancer | 250 | 786 | [3] |

| BT-549 | Breast Cancer | 183 | 575 | [3] |

| AU565 | Breast Cancer | 256 | 805 | [3] |

| 600MPE | Breast Cancer | 233 | 733 | [3] |

Induction of Apoptosis

A primary mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death. This process is mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases.

Activation of Caspase-8 and Caspase-3

Studies have shown that this compound treatment leads to the increased expression of active (cleaved) forms of both caspase-8 and caspase-3 in a time-dependent manner in human colon cancer cells (HCT116)[1][2]. Caspase-8 is a key initiator caspase in the extrinsic apoptotic pathway, typically activated by death receptors on the cell surface. Caspase-3 is an executioner caspase, responsible for cleaving a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. The activation of both an initiator and an executioner caspase suggests that this compound triggers a complete apoptotic cascade.

It is hypothesized that this compound may directly damage mitochondria, leading to the release of cytochrome c, or alter the expression levels of proteins involved in the death-inducing machinery[2].

Inhibition of the RhoA/ROCK Signaling Pathway

Recent evidence has implicated the RhoA/ROCK signaling pathway in this compound's mechanism of action[2]. The RhoA/ROCK pathway is a critical regulator of the actin cytoskeleton and is frequently dysregulated in cancer, contributing to increased cell proliferation, survival, motility, and invasion.

In human hepatocellular carcinoma (HepG2) cells, this compound has been shown to:

-

Reduce the expression of RhoA. [2]

-

Suppress the translocation of RhoA into the nucleus. [2]

-

Inhibit the RhoA/Rho-associated protein kinase (ROCK) signaling pathway. [2]

By inhibiting this pathway, this compound can potentially disrupt the cellular machinery that cancer cells rely on for their malignant behavior.

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways

Caption: Proposed apoptotic signaling pathways induced by this compound in cancer cells.

Caption: Inhibition of the RhoA/ROCK signaling pathway by this compound.

Experimental Workflows

Caption: Workflow for assessing cell viability using the XTT assay.

Caption: General workflow for Western blot analysis.

Detailed Experimental Protocols

Cell Viability (XTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well flat-bottom microplates

-

This compound stock solution (dissolved in DMSO)

-

XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent

-

Electron coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

XTT Labeling:

-

Shortly before the end of the incubation period, thaw the XTT labeling reagent and the electron coupling reagent.

-

Prepare the XTT labeling solution by mixing the XTT labeling reagent and the electron coupling reagent according to the manufacturer's instructions (typically a 50:1 ratio).

-

Add 50 µL of the XTT labeling solution to each well.

-

-

Incubation with XTT: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, or until the color of the wells with viable cells turns orange.

-

Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract non-specific background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Western Blot for Caspase Activation and RhoA Expression

This protocol outlines the procedure for detecting the protein levels of caspases and RhoA.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved caspase-8, anti-RhoA, anti-ROCK, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at the desired concentrations and for the desired time points.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Immunofluorescence for RhoA Localization

This protocol is for visualizing the subcellular localization of RhoA.

Materials:

-

Cancer cell line of interest

-

Glass coverslips

-

Complete culture medium

-

This compound stock solution

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody (anti-RhoA)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach overnight.

-

Treat the cells with this compound at the desired concentration and for the desired time.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking and Staining:

-

Block non-specific binding sites with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-RhoA antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Counterstaining and Mounting:

-

Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Wash twice with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

-

Imaging: Visualize the cells using a fluorescence microscope. Capture images of RhoA localization (e.g., cytoplasm, membrane, nucleus) and the nucleus.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulation for injection (e.g., dissolved in a biocompatible vehicle like a solution of DMSO, Cremophor EL, and saline)

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation and Implantation:

-

Harvest cancer cells during their exponential growth phase.

-

Resuspend the cells in sterile PBS or serum-free medium, optionally mixed with Matrigel to enhance tumor formation.

-

Subcutaneously inject a specific number of cells (e.g., 1 x 10⁶ to 5 x 10⁶) into the flank of each mouse.

-

-

Tumor Growth and Treatment:

-

Monitor the mice regularly for tumor formation.

-

Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal or intravenous injection) at different doses according to a predetermined schedule (e.g., daily or every other day). The control group should receive the vehicle only. A previous study used a dosage of 40 mg/kg per day[1].

-

-

Monitoring and Endpoint:

-

Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study (e.g., when tumors in the control group reach a certain size, or after a specific treatment duration), euthanize the mice and excise the tumors.

-

-

Analysis:

-

Weigh the excised tumors.

-

Perform histological and immunohistochemical analyses on the tumor tissues to assess cell proliferation, apoptosis, and the expression of relevant biomarkers.

-

Conclusion and Future Directions

This compound demonstrates promising anticancer properties through the induction of apoptosis and inhibition of the RhoA/ROCK signaling pathway. The data presented in this guide provide a solid foundation for its further investigation as a potential therapeutic agent. Future research should focus on:

-

Elucidating the complete signaling cascade: Identifying the direct molecular targets of this compound and the upstream regulators of the RhoA and apoptotic pathways that it modulates.

-

Investigating crosstalk: Understanding the interplay between the apoptotic and RhoA/ROCK pathways, as well as other relevant signaling networks such as PI3K/Akt and MAPK, in response to this compound treatment.

-

In vivo efficacy and safety: Conducting comprehensive preclinical studies to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of this compound in various cancer models.

-

Structure-activity relationship studies: Synthesizing and evaluating this compound analogs to optimize its anticancer activity and drug-like properties.

By addressing these key areas, the full therapeutic potential of this compound as a novel anticancer agent can be realized.

References

Unveiling the Anticancer Potential of Bilobol: A Technical Guide

Executive Summary: Bilobol, a natural alkylresorcinol isolated from the fruit pulp of Ginkgo biloba, has demonstrated significant anticancer properties across various preclinical studies. This technical document provides an in-depth analysis of the cytotoxic and pro-apoptotic effects of this compound on cancer cells. It consolidates quantitative data on its efficacy, details the experimental methodologies used for its evaluation, and illustrates the key molecular pathways involved in its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel oncology therapeutics.

Introduction to this compound

This compound is a phenolic lipid, specifically a 5-pentadecenylresorcinol, found in the sarcotesta of Ginkgo biloba L.[1][2]. While extracts from Ginkgo biloba have been studied for various medicinal properties, recent research has focused on isolating and characterizing the anticancer activities of its specific constituents, with this compound emerging as a promising candidate.[1][3][4]. Structurally, it belongs to a class of long-chain phenols that have been noted for their cytotoxic activities.[5]. This document synthesizes the current understanding of this compound's anticancer effects, focusing on its mechanisms of action, cytotoxic potency, and the experimental frameworks used to elucidate these properties.

Anticancer Mechanisms of Action

This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting key signaling pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis

A primary mechanism of this compound's anticancer activity is the induction of apoptosis.[1][4]. Studies have shown that this compound treatment leads to the activation of key executioner enzymes in the apoptotic cascade. Specifically, in HCT116 human colon cancer cells, this compound has been shown to increase the expression of activated (cleaved) caspase-3 and caspase-8 in a dose-dependent manner.[1][2][3][4].

The activation of caspase-8 suggests the involvement of the extrinsic apoptosis pathway, which is typically initiated by the binding of extracellular death ligands to transmembrane death receptors. This leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in its cleavage and activation. Activated caspase-8 can then directly cleave and activate downstream effector caspases like caspase-3, or it can cleave Bid (BH3 interacting-domain death agonist), leading to mitochondrial outer membrane permeabilization (MOMP) and engagement of the intrinsic pathway. Activated caspase-3 is a central executioner of apoptosis, responsible for cleaving numerous cellular substrates, which results in the characteristic morphological and biochemical hallmarks of apoptotic cell death.[6][7][8]. While the precise upstream events are still under investigation, the activation of these caspases confirms that this compound effectively triggers programmed cell death in cancer cells.[2].

Inhibition of the RhoA/ROCK Signaling Pathway

In addition to inducing apoptosis, this compound has been shown to modulate signaling pathways critical for cancer cell progression. Research in HepG2 human hepatocellular carcinoma cells indicates that this compound can inhibit the RhoA/Rho-associated protein kinase (ROCK) signaling pathway.[9][10]. This pathway is a key regulator of the actin cytoskeleton and is frequently dysregulated in cancer, contributing to changes in cell shape, motility, and invasion.[11][][13].

Treatment with this compound was observed to reduce the expression of RhoA and suppress its translocation into the nucleus, an event associated with cancer progression.[9][10]. By inhibiting the RhoA/ROCK pathway, this compound can potentially interfere with the cytoskeletal dynamics required for cancer cell migration and metastasis, suggesting a broader anticancer role beyond cytotoxicity.[9][].

Quantitative Efficacy Data

This compound exhibits dose-dependent cytotoxic effects against a range of cancer cell lines.[1][2]. While specific IC50 values are not consistently reported across the literature, significant growth inhibition and cytotoxic activity have been observed within a defined concentration range.

Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | Effective Concentration Range (µg/mL) | Observed Effects | Reference(s) |

| CT26 | Murine Colon Carcinoma | 3.125 - 100 | Dose-dependent cytotoxicity | [2][4] |

| HCT116 | Human Colon Carcinoma | 15.0 - 50 | Induction of apoptosis, Caspase-3/8 activation | [1][2][3][4] |

| 293 | Human Embryonic Kidney | 15.0 - 50 | High sensitivity, dose-dependent growth inhibition | [1][2] |

| B16F10 | Murine Melanoma | 15.0 - 50 | Dose-dependent growth inhibition | [1][2] |

| BJAB | Human Burkitt's Lymphoma | 15.0 - 50 | Dose-dependent growth inhibition | [1][2] |

| HepG2 | Human Hepatocellular Carcinoma | Not specified | Inhibition of RhoA/ROCK pathway | [9][10] |

Note: The effective concentration range indicates dosages at which significant cytotoxic or biological activity was reported.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound's anticancer properties.

Cell Viability and Cytotoxicity (XTT Assay)

The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method used to assess cell viability by measuring mitochondrial metabolic activity.

Protocol:

-

Cell Seeding: Cancer cells are seeded into a 96-well flat-bottom microtiter plate at an optimized density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete growth medium.. Control wells containing medium alone are included for blank measurements.

-

Incubation: The plate is incubated for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 3.125 to 100 µg/mL) dissolved in a suitable solvent (e.g., DMSO), with a final solvent concentration kept constant across all wells (typically <0.1%).[2][4]. Control wells receive the solvent vehicle alone. The plate is then incubated for a specified period (e.g., 24 hours).

-

XTT Reagent Preparation: The XTT reagent is prepared immediately before use by mixing the XTT solution with an activation reagent (electron coupling agent) according to the manufacturer's instructions.[14][15].

-

Reagent Addition: 50 µL of the activated XTT solution is added to each well.

-

Final Incubation: The plate is returned to the incubator for 2-4 hours, allowing metabolically active cells to reduce the yellow XTT tetrazolium salt to an orange formazan product.[16].

-

Absorbance Reading: The plate is gently shaken to ensure homogeneous color distribution, and the absorbance is measured using a microplate reader at a wavelength of 450 nm (with a reference wavelength of ~660 nm).[15].

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance of the medium-only wells.

Detection of Caspase Activation (Western Blot)

Western blotting is used to detect the cleavage of pro-caspases into their active forms, a hallmark of apoptosis.

Protocol:

-

Cell Treatment and Lysis: HCT116 cells are seeded and treated with this compound (e.g., 50 µg/mL) for various time points (e.g., 0, 2, and 4 hours).[2]. After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: The total protein concentration of each cell lysate is determined using a standard protein assay (e.g., BCA or Bradford assay).[17].

-

SDS-PAGE: Equal amounts of protein (e.g., 20-50 µg) from each sample are mixed with Laemmli sample buffer, denatured by heating, and loaded onto an SDS-polyacrylamide gel (e.g., 12-15% acrylamide).[6][17]. The proteins are separated by size via electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-caspase-8, anti-cleaved caspase-8).[2]. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8][17]. The appearance of smaller, cleaved caspase fragments indicates apoptosis induction.

Conclusion and Future Directions

This compound, a natural compound from Ginkgo biloba, demonstrates significant potential as an anticancer agent. Its ability to induce apoptosis through the activation of caspases-8 and -3 and to inhibit the pro-survival RhoA/ROCK signaling pathway provides a strong rationale for its further development. The compound is effective against a variety of cancer cell lines, particularly those of colon origin.

Future research should focus on several key areas. Firstly, a comprehensive determination of IC50 values across a wider panel of cancer cell lines is necessary for a more precise understanding of its potency and selectivity. Secondly, the upstream molecular events linking this compound to the activation of the extrinsic apoptotic pathway need to be elucidated. Finally, in vivo studies in relevant animal models are crucial to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of this compound, paving the way for potential clinical investigation.

References

- 1. Effects of this compound from the fruit pulp of ginkgo biloba on cell viability [inis.iaea.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. Ginkgo biloba Prevents Oxidative Stress-Induced Apoptosis Blocking p53 Activation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. This compound inhibits the lipopolysaccharide-induced expression and distribution of RhoA in HepG2 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological inhibition of Rho-kinase (ROCK) signaling enhances cisplatin resistance in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. home.sandiego.edu [home.sandiego.edu]

- 17. Inhibition of amyloid-β aggregation and caspase-3 activation by the Ginkgo biloba extract EGb761 - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Bilobol: A Technical Guide for Researchers

Introduction

Bilobol, a naturally occurring alkylresorcinol found in the fruits of Ginkgo biloba, is a phenolic lipid characterized by a phenolic ring and a long aliphatic chain.[1] While historically noted for its potential cytotoxic and allergenic properties, emerging research has begun to shed light on its therapeutic potential, including its anti-inflammatory effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anti-inflammatory properties, with a focus on its mechanism of action, quantitative data from in vitro studies, and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this compound as a novel anti-inflammatory agent.

Mechanism of Action

Preliminary studies suggest that this compound exerts its anti-inflammatory effects by modulating specific cellular signaling pathways. In a key study, this compound was shown to suppress inflammation in lipopolysaccharide (LPS)-induced HepG2 human hepatocellular carcinoma cells.[2] The primary mechanism identified involves the inhibition of the RhoA/Rho-associated protein kinase (ROCK) signaling pathway.[2]

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response. In HepG2 cells, LPS stimulation leads to the increased expression and nuclear translocation of RhoA, a small GTPase protein.[2] This activation of the RhoA/ROCK pathway is associated with the production of pro-inflammatory cytokines.[2] this compound treatment was observed to reduce the expression of RhoA and inhibit its translocation into the nucleus, thereby suppressing the downstream inflammatory cascade.[2] This leads to a significant reduction in the secretion of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[2]

While the direct effects of this compound on other key inflammatory pathways such as the Mitogen-Activated Protein Kinase (MAPK) and the NOD-like receptor protein 3 (NLRP3) inflammasome have not yet been extensively studied, its ability to inhibit pro-inflammatory cytokine production suggests a potential for broader anti-inflammatory activity. Further research is warranted to fully elucidate the complete mechanistic profile of this compound.

Quantitative Data

The following table summarizes the quantitative data from an in vitro study investigating the anti-inflammatory effects of this compound on LPS-stimulated HepG2 cells.

| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Cytokines | Results | Reference |

| HepG2 | Lipopolysaccharide (LPS) (1 µg/ml) | 15 µg/ml | Interleukin-6 (IL-6) | Statistically significant suppression of LPS-induced IL-6 release (P<0.05). | [2] |

| HepG2 | Lipopolysaccharide (LPS) (1 µg/ml) | 15 µg/ml | Interleukin-8 (IL-8) | Statistically significant suppression of LPS-induced IL-8 release (P<0.05). | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's anti-inflammatory effects.

Cell Culture and Treatment

-

Cell Line: HepG2 human hepatocellular carcinoma cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment:

-

Seed HepG2 cells in appropriate culture plates or flasks and allow them to adhere and grow to a suitable confluency (typically 70-80%).

-

Induce inflammation by treating the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/ml.

-

Concurrently or as a pre-treatment, add this compound to the culture medium at the desired concentration (e.g., 15 µg/ml).

-

Include appropriate controls: untreated cells (negative control) and cells treated with LPS only (positive control).

-

Incubate the cells for the specified duration (e.g., 12 hours).[2]

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Objective: To quantify the concentration of pro-inflammatory cytokines (IL-6 and IL-8) in the cell culture supernatant.

-

Procedure:

-

Following the treatment period, collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cellular debris.

-

Use commercially available ELISA kits for human IL-6 and IL-8, following the manufacturer's instructions.

-

Typically, this involves adding the supernatants to wells of a microplate pre-coated with capture antibodies, followed by incubation with detection antibodies and a substrate for colorimetric detection.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations based on a standard curve generated from recombinant cytokine standards.[2]

-

Western Blotting for Protein Expression Analysis

-

Objective: To determine the expression levels of proteins involved in the inflammatory pathway, such as RhoA and ROCK2.

-

Procedure:

-

After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-RhoA, anti-ROCK2) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Use a loading control, such as GAPDH, to normalize the protein expression levels.[2]

-

Immunofluorescence for Protein Localization

-

Objective: To visualize the subcellular localization of proteins, such as the nuclear translocation of RhoA.

-

Procedure:

-

Grow cells on glass coverslips in a culture plate and treat as described above.

-

After treatment, fix the cells with a fixing agent (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) to allow antibody entry.

-

Block non-specific binding sites with a blocking solution (e.g., bovine serum albumin in PBS).

-

Incubate the cells with a primary antibody against the protein of interest (e.g., anti-RhoA).

-

Wash the cells and then incubate with a fluorescently labeled secondary antibody (e.g., TRITC-conjugated anti-mouse IgG).

-

Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the cells using a fluorescence microscope.[2]

-

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound's anti-inflammatory action and a typical experimental workflow.

References

- 1. Bilobalide attenuates lipopolysaccharide‑induced HepG2 cell injury by inhibiting TLR4‑NF‑κB signaling via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits the lipopolysaccharide-induced expression and distribution of RhoA in HepG2 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Antibacterial Potential of Bilobol Against Food-Borne Pathogens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bilobol, a naturally occurring alkylresorcinol from the sarcotestas of Ginkgo biloba, has demonstrated significant antibacterial properties against a range of food-borne pathogens. This technical guide provides a comprehensive overview of the current state of research on this compound's antibacterial activity. It synthesizes available quantitative data on its efficacy, details the experimental protocols used for its evaluation, and explores its putative mechanism of action. Due to a scarcity of studies on purified this compound, this guide primarily draws from research on phenolic extracts rich in bilobols. The evidence suggests that this compound and related compounds disrupt bacterial cell membrane integrity, leading to cell death. This guide aims to serve as a foundational resource for researchers and professionals in the field of antibacterial drug discovery and development, highlighting the potential of this compound as a lead compound for novel food preservatives and therapeutic agents.

Introduction

The increasing prevalence of antibiotic-resistant food-borne pathogens poses a significant threat to global public health. This has spurred the search for novel antimicrobial agents from natural sources. Ginkgo biloba, a plant with a long history in traditional medicine, is a rich source of various bioactive compounds. Among these, this compound, an alkylphenol found in the fleshy seed coat (sarcotesta), has emerged as a compound of interest for its antibacterial properties. This guide consolidates the existing scientific knowledge on the antibacterial activity of this compound against key food-borne pathogenic bacteria, providing a technical resource for the scientific community.

Quantitative Data on Antibacterial Activity

The primary quantitative data on the antibacterial activity of this compound comes from studies on a chloroform extract of Ginkgo biloba sarcotestas, which contains a mixture of phenolic compounds including bilobols[1][2]. The data, presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), indicates a strong inhibitory and bactericidal effect against several significant food-borne pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a this compound-Containing Extract Against Food-Borne Pathogens [1][2]

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| Salmonella enterica serovar Typhimurium | 8.3 | 16.6 |

| Listeria monocytogenes | 16.6 | 33.3 |

| Listeria innocua | 16.6 | 33.3 |

| Escherichia coli | 33.3 | 333.0 |

| Shigella dysenteriae | 33.3 | 333.0 |

| Streptococcus pyogenes | 33.3 | 333.0 |

Note: The data presented is for a mixture of phenolic acids and bilobols (compounds 8-10 as described in the source literature). Data for purified this compound is not currently available.

While direct quantitative data for purified this compound is limited, one early study noted weak antimicrobial activity of isolated this compound against Staphylococcus aureus and Enterococcus faecalis, though no MIC or MBC values were provided.

Experimental Protocols

The evaluation of the antibacterial activity of this compound and related extracts has been conducted using standard microbiological techniques. The following are detailed methodologies for the key experiments cited.

Agar Diffusion Method

This method provides a qualitative assessment of antibacterial activity.

-

Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a sterile saline solution, and its turbidity is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

-

Application of Test Substance: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the this compound-containing extract.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement of Inhibition Zone: The diameter of the clear zone around the disc, where bacterial growth is inhibited, is measured in millimeters.

Broth Microdilution Method for MIC and MBC Determination

This method is used for the quantitative determination of the minimum concentration of an antimicrobial agent that inhibits visible growth (MIC) and the minimum concentration that results in bacterial death (MBC).

-

Preparation of a Two-Fold Serial Dilution: A serial dilution of the this compound-containing extract is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Positive (broth with bacteria, no extract) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the extract that completely inhibits visible bacterial growth.

-

MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the subculture plates.

Time-Kill Assay

This assay assesses the rate at which an antibacterial agent kills a bacterial population.

-

Preparation of Cultures: A logarithmic phase bacterial culture is diluted in fresh broth to a starting concentration of approximately 1 x 10⁶ CFU/mL.

-

Addition of Test Substance: The this compound-containing extract is added to the bacterial culture at a specific concentration (e.g., 2x MIC). A control culture with no extract is also prepared.

-

Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

-

Viable Cell Count: Serial dilutions of the collected aliquots are plated on agar, and the plates are incubated for 24 hours to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: The results are plotted as the log₁₀ of CFU/mL versus time.

Mechanism of Action

The precise molecular mechanism of this compound's antibacterial action has not been fully elucidated. However, based on studies of Ginkgo biloba extracts and structurally similar phenolic lipids, the primary mode of action is likely the disruption of the bacterial cell membrane.

Proposed Mechanism: Disruption of Bacterial Cell Membrane

This compound is an amphipathic molecule, possessing a hydrophilic phenolic head and a long, hydrophobic alkyl chain. This structure facilitates its interaction with and insertion into the bacterial cytoplasmic membrane. This insertion is proposed to disrupt the lipid bilayer, leading to a cascade of detrimental effects:

-

Increased Membrane Permeability: The integrity of the cell membrane is compromised, leading to the leakage of essential intracellular components such as ions (e.g., potassium), ATP, and genetic material (as indicated by the release of 260-nm absorbing materials)[3].

-

Morphological Changes: The damage to the cell membrane results in visible morphological alterations, including cell wall disruption and swelling[3].

-

Loss of Membrane Potential: The disruption of the membrane would lead to the dissipation of the proton motive force, which is crucial for ATP synthesis and other essential cellular processes.

-

Cell Lysis: Ultimately, the extensive damage to the cell envelope leads to cell lysis and death.

Inhibition of Biofilm Formation

Studies on Ginkgo biloba extracts and ginkgolic acids, which are structurally related to this compound, have demonstrated the ability to inhibit biofilm formation in pathogens such as Escherichia coli O157:H7 and Staphylococcus aureus[4]. While not directly demonstrated for this compound, it is plausible that it may also interfere with this crucial aspect of bacterial virulence.

Visualizations

Experimental Workflow

Conclusion and Future Directions

The available evidence strongly suggests that this compound, and the phenolic compounds found alongside it in Ginkgo biloba sarcotestas, possess significant antibacterial activity against a variety of food-borne pathogens. The likely mechanism of action involves the disruption of the bacterial cell membrane, a target that is less prone to the development of resistance compared to other antibiotic targets.

However, to fully realize the potential of this compound as a novel antibacterial agent, further research is imperative. Key areas for future investigation include:

-

Isolation and Testing of Purified this compound: Quantitative antibacterial studies using highly purified this compound are necessary to determine its precise MIC and MBC values against a broader range of food-borne pathogens.

-

Elucidation of the Specific Mechanism of Action: Detailed mechanistic studies are required to confirm the membrane-disrupting activity of this compound and to investigate other potential intracellular targets.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are needed to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of this compound analogues could lead to the development of more potent and selective antibacterial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Antibacterial activity of phenolic compounds derived from Ginkgo biloba sarcotestas against food-borne pathogens [iris.cnr.it]

- 3. Control of Foodborne Pathogenic Bacteria by Endophytic Bacteria Isolated from Ginkgo biloba L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 22546 [banglajol.info]

Bilobol: A Potential Therapeutic Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilobol, a naturally occurring alkylresorcinol found in the fruit pulp of Ginkgo biloba L., has emerged as a compound of significant interest in the scientific community for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the current research on this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the molecular pathways influenced by this compound.

Therapeutic Potential of this compound

Current research indicates that this compound exhibits a range of biological activities, with the most prominent being its effects on cancer cells and inflammatory processes.

Anticancer Activity

This compound has demonstrated significant cytotoxic and apoptotic effects against a variety of cancer cell lines in a dose-dependent manner.[1][2] The primary mechanism of its anticancer action appears to be the induction of apoptosis through the activation of key executioner caspases.[3]

1.1.1. In Vitro Efficacy

Studies have shown that this compound inhibits the growth of several human cancer cell lines. The cytotoxic effects have been observed at concentrations ranging from 15.0 to 50 µg/mL.[2][3][4] The human embryonic kidney cell line 293 has shown the highest sensitivity to this compound.[2]

| Cell Line | Cancer Type | Observed Effect | Concentration Range (µg/mL) | Citation |

| HCT116 | Human Colon Carcinoma | Induction of apoptosis via caspase-3 and caspase-8 activation | 15.0 - 50 | [3][4] |

| CT26 | Mouse Colon Carcinoma | Dose-dependent cytotoxicity, with over 50% suppression of cell viability at the highest concentration | 3.125 - 100 | [1][5] |

| B16F10 | Mouse Melanoma | Dose-dependent inhibition of cell growth | Not specified | [1][2] |

| BJAB | Human Burkitt's Lymphoma | Dose-dependent inhibition of cell growth | Not specified | [1][2] |

| 293 | Human Embryonic Kidney | High sensitivity to this compound-induced cytotoxicity | Not specified | [2] |

1.1.2. In Vivo Efficacy

Preclinical studies in animal models have provided evidence for the in vivo anti-tumor activity of this compound. Administration of this compound at a dosage of 40 mg/kg per day for 4 days resulted in the inhibition of tumor cell growth in mice.[2] Further research is required to fully elucidate the in vivo efficacy and safety profile of this compound.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory cytokines.[6]

In a study using HepG2 human hepatocellular carcinoma cells, this compound was found to suppress the lipopolysaccharide (LPS)-induced inflammatory response.[6] Specifically, this compound inhibited the production of interleukin-6 (IL-6) and interleukin-8 (IL-8).[6] This anti-inflammatory effect is mediated, at least in part, through the inhibition of the RhoA/Rho-associated protein kinase (ROCK) signaling pathway.[6]

| Cell Line | Inflammatory Stimulus | Key Findings | Citation |

| HepG2 | Lipopolysaccharide (LPS) | - Suppressed LPS-induced release of IL-6 and IL-8.- Inhibited the RhoA/ROCK signaling pathway. | [6] |

Neuroprotective Potential

While the neuroprotective effects of Ginkgo biloba extracts are well-documented, research specifically on this compound in this area is less extensive. The neuroprotective actions of related compounds from Ginkgo biloba, such as bilobalide, are attributed to the preservation of mitochondrial function and antioxidant properties.[7] It is plausible that this compound may share similar mechanisms, but further investigation is needed to confirm its direct neuroprotective effects.

Mechanisms of Action

Induction of Apoptosis

The primary anticancer mechanism of this compound is the induction of programmed cell death, or apoptosis. This is achieved through the activation of the caspase cascade. Western blot analysis has shown that this compound treatment leads to a significant increase in the expression of active caspase-3 and active caspase-8 in HCT116 human colon cancer cells.[3] The activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway, while the activation of caspase-3, a key executioner caspase, confirms the commitment of the cell to apoptosis.

Anti-inflammatory Signaling

This compound exerts its anti-inflammatory effects by targeting the RhoA/ROCK signaling pathway. In the presence of an inflammatory stimulus like LPS, RhoA is activated, leading to a downstream cascade that results in the production of pro-inflammatory cytokines such as IL-6 and IL-8.[6] this compound has been shown to reduce the expression of RhoA and inhibit its translocation to the nucleus, thereby suppressing the downstream signaling and reducing the inflammatory response.[6]

Experimental Protocols

Isolation and Purification of this compound

This protocol describes the isolation of this compound from the fruit pulp of Ginkgo biloba using semi-preparative High-Performance Liquid Chromatography (HPLC).[1][4]

Methodology:

-

Extraction: The sarcotesta (fruit pulp) of Ginkgo biloba is collected and subjected to extraction with n-hexane.[1]

-

Chromatography: The n-hexane extract is then subjected to partition and repeated column chromatography.[1]

-

Semi-preparative HPLC:

-

Identification: The isolated this compound is structurally identified by spectral studies, primarily Nuclear Magnetic Resonance (NMR).[4]

Cell Viability (XTT) Assay

This protocol outlines the procedure for determining the cytotoxic effects of this compound on cancer cells using an XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) based colorimetric assay.[1][2]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., CT26, 293, B16F10, BJAB, HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.[1][2]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 3.125, 6.25, 12.5, 25, 50, and 100 µg/mL) for a specified period (e.g., 24 hours). Include control wells with media alone and vehicle control (DMSO).[1]

-

XTT Reagent Addition: Following the treatment period, add the XTT reagent to each well.

-

Incubation: Incubate the plate for a period of time (typically 2-4 hours) to allow for the conversion of XTT to a formazan product by metabolically active cells.

-

Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at a wavelength of 450-500 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the control wells.

Western Blot Analysis for Caspase Activation

This protocol details the Western blot procedure to detect the activation of caspase-3 and caspase-8 in cancer cells treated with this compound.[1][3]

Methodology:

-

Cell Lysis: Treat HCT116 cells with this compound (e.g., 50 µg/mL) for different time points (e.g., 0, 2, and 4 hours).[2] Lyse the cells in a buffer containing 20 mM Tris (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na₃VO₄, 1 µg/mL leupeptin, and 1 mM PMSF.[1]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel.

-